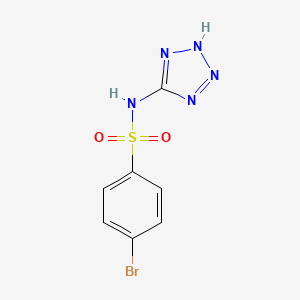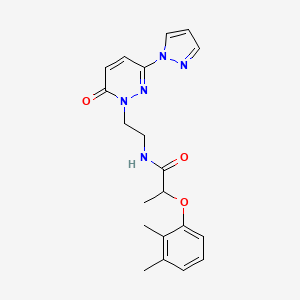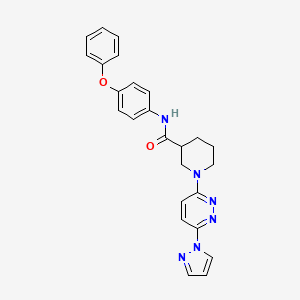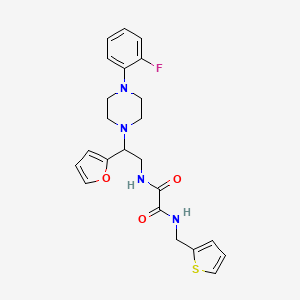
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide is a chemical compound with the molecular formula C₇H₆BrN₅O₂S. It is primarily used as a building block in chemical synthesis and has a purity of 95% . This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary targets of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide are certain amino acid residues within the active pockets of specific enzymes . These residues include ASP168, PHE169, GLU71, and SER32 .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction is facilitated by the electrostatic interactions between the NO2- part of the compound and the NH2+ groups of the selected enzyme’s lysine residues .
Pharmacokinetics
The compound’s molecular weight is 30412, and it has a predicted density of 1991±006 g/cm3 . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound exhibits significant cytotoxic effects, as demonstrated by its inhibition zones ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . This suggests that the compound could potentially induce cell death in the targeted cells.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the presence of an inert atmosphere . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemical substances in the environment.
Preparation Methods
The synthesis of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide involves several steps. One common method includes the reaction of 4-bromo-benzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole derivative . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Cyclization: The tetrazole ring can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium azide, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide is widely used in scientific research for various applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide can be compared to other similar compounds, such as:
- 4-chloro-N-2H-tetrazol-5-yl-Benzenesulfonamide
- 4-fluoro-N-2H-tetrazol-5-yl-Benzenesulfonamide
- 4-iodo-N-2H-tetrazol-5-yl-Benzenesulfonamide
These compounds share similar structures but differ in the halogen atom attached to the benzene ring. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Properties
IUPAC Name |
4-bromo-N-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,(H2,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXHZJOYOUNZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NNN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473580.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/new.no-structure.jpg)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)


![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2473599.png)
![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)
![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)
